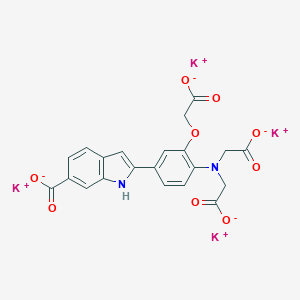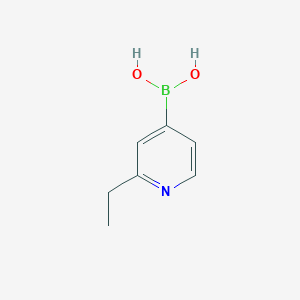
(2-Ethylpyridin-4-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Ethylpyridin-4-yl)boronic acid is a derivative of boronic acid with a pyridine moiety. Boronic acids are known for their versatility as building blocks in the construction of complex molecular architectures. They can be used to create a variety of structures, including macrocycles, cages, dendritic structures, and polymers, through reversible condensation reactions .
Synthesis Analysis
The synthesis of halopyridinylboronic acids, which are closely related to (2-ethylpyridin-4-yl)boronic acid, involves regioselective halogen-metal exchange or ortho-lithiation followed by quenching with triisopropylborate. This method has been shown to produce single regioisomeric boronic acid or ester products, which can then undergo Pd-catalyzed coupling to create diverse pyridine libraries .
Molecular Structure Analysis
While the specific molecular structure analysis of (2-ethylpyridin-4-yl)boronic acid is not detailed in the provided papers, boronic acids, in general, have a boron atom connected to two hydroxyl groups and an organic moiety, such as a pyridine ring in this case. The boron atom can form reversible covalent bonds with other molecules, which is fundamental to their role in creating complex structures .
Chemical Reactions Analysis
Boronic acids are known to catalyze various chemical reactions. For example, boric acid, a simple boronic acid, is an effective catalyst for the dehydrative esterification of alpha-hydroxycarboxylic acids and alcohols. N-alkyl-4-boronopyridinium halides, which share a pyridine and boron moiety with (2-ethylpyridin-4-yl)boronic acid, have been found to be more effective catalysts than boric acid for esterification reactions in excess alcohol .
Physical and Chemical Properties Analysis
The physical and chemical properties of (2-ethylpyridin-4-yl)boronic acid are not explicitly discussed in the provided papers. However, boronic acids are generally known for their stability and ability to form reversible bonds with diols and other Lewis bases. This property is essential for their use in the synthesis of various polymeric and nanostructured materials . Boron nitride nanomaterials, which contain boron, have been used as solid acid catalysts for the synthesis of biologically active compounds, indicating the potential for boronic acids to be involved in similar applications .
Aplicaciones Científicas De Investigación
Catalytic Applications
Boronic acids, including specific derivatives like (2-Ethylpyridin-4-yl)boronic acid, are pivotal in catalytic applications due to their versatility. A notable application is in the enantioselective aza-Michael additions, where boronic acids serve as chiral catalysts. This process facilitates the synthesis of densely functionalized cyclohexanes, which are significant in the development of various organic compounds (Hashimoto, Gálvez, & Maruoka, 2015).
Synthesis of Novel Compounds
The synthesis of novel halopyridinylboronic acids and esters, including the 2-Ethylpyridin-4-yl variant, outlines a methodological advancement in creating pyridine libraries. These compounds are synthesized through regioselective halogen-metal exchange, showcasing the role of boronic acids in generating new molecular structures with potential applications in various scientific fields (Bouillon et al., 2002; Bouillon et al., 2003).
Biomedical Applications
In the biomedical domain, boronic acid polymers, including derivatives of (2-Ethylpyridin-4-yl)boronic acid, exhibit promising applications. They are used in treating diseases like HIV, obesity, diabetes, and cancer. The unique reactivity and responsive nature of these polymers highlight their potential in developing new biomaterials for therapeutic applications (Cambre & Sumerlin, 2011).
Sensing Applications
Boronic acids are instrumental in sensing applications due to their ability to interact with diols and other molecules. This interaction facilitates the development of sensors for detecting various bioactive substances, contributing significantly to diagnostics and research in the medical and biological sciences (Lacina, Skládal, & James, 2014).
Safety And Hazards
“(2-Ethylpyridin-4-yl)boronic acid” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation . It is harmful if swallowed . It may form combustible dust concentrations in air .
Propiedades
IUPAC Name |
(2-ethylpyridin-4-yl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BNO2/c1-2-7-5-6(8(10)11)3-4-9-7/h3-5,10-11H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBMFWKBCFLYDDG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=NC=C1)CC)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30634892 |
Source


|
| Record name | (2-Ethylpyridin-4-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30634892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.97 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Ethylpyridin-4-yl)boronic acid | |
CAS RN |
1189545-99-0 |
Source


|
| Record name | (2-Ethylpyridin-4-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30634892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

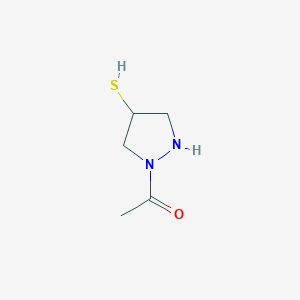
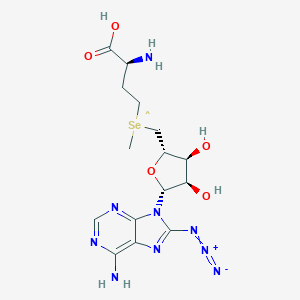
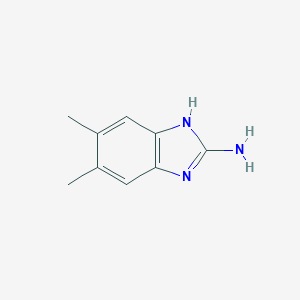
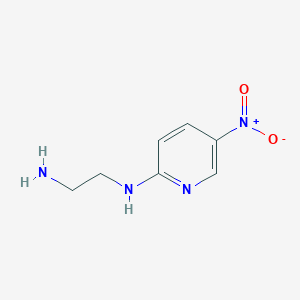
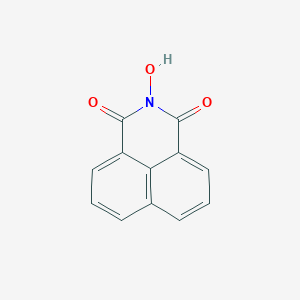

![6-butylbenzo[d]thiazole-2(3H)-thione](/img/structure/B145716.png)
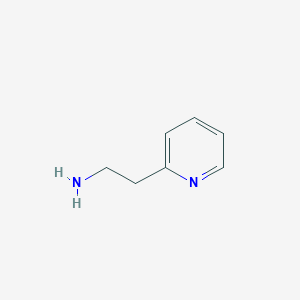
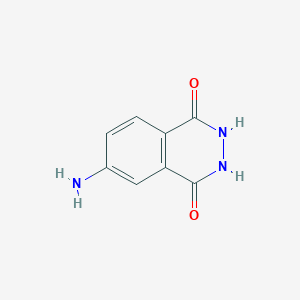
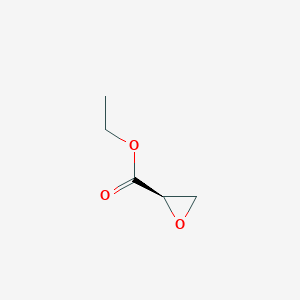
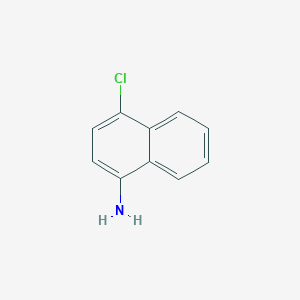
![N-[1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-6,9,12,15,18-pentaoxo-16-(pyridin-3-ylmethyl)-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B145725.png)
![2-[(2-Chloroacetyl)-methylamino]butanoic acid](/img/structure/B145728.png)
